

Technical Support Center: Tovinsontrine

Preclinical Data Translation

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Compound of Interest

Compound Name: *Tovinsontrine*

Cat. No.: *B611444*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and key considerations in translating **Tovinsontrine** preclinical data into clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is **Tovinsontrine** and what is its primary mechanism of action?

Tovinsontrine, also known as CRD-750 or IMR-687, is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes, including vascular biology.[1][2] By inhibiting PDE9, **Tovinsontrine** increases intracellular levels of cGMP, which is hypothesized to mediate its therapeutic effects.[2]

Q2: What were the initial therapeutic targets for **Tovinsontrine** and what was the outcome of those clinical trials?

Initially, **Tovinsontrine** was investigated for the treatment of rare inherited hemoglobinopathies, specifically sickle cell disease (SCD) and beta-thalassemia.[1][3] The rationale was that increased cGMP levels could reactivate the production of fetal hemoglobin (HbF), which is more effective at oxygen transport, and thereby alleviate disease symptoms.[2] However, Phase 2b clinical trials (Arden for SCD and Forte for beta-thalassemia) were discontinued because interim analyses showed no significant clinical benefit compared to placebo.[1][2][3]

Q3: What is the current clinical focus for **Tovinontrine**?

The development of **Tovinontrine** has shifted to the treatment of heart failure (HF), including both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).[4][5][6] Clinical trials are currently underway to evaluate its safety and efficacy in these patient populations.[4][5] The primary goal in these trials is to assess the effect of **Tovinontrine** on biomarkers of heart function, such as NT-proBNP, and overall patient well-being.[4]

Q4: What preclinical data supported the investigation of **Tovinontrine** in hematological disorders?

Preclinical studies in beta-thalassemia mouse models indicated that **Tovinontrine** treatment led to improvements in hematological parameters. Specifically, these studies showed an increase in total hemoglobin and red blood cell count.[7] These promising preclinical findings, in part, prompted the initiation of the Phase 2b clinical trials in this indication.[7]

Q5: What is the preclinical rationale for using **Tovinontrine** in heart failure?

The rationale for investigating **Tovinontrine** in heart failure is based on the role of the cGMP signaling pathway in cardiovascular health. Elevated cGMP levels are known to promote vasodilation and have anti-hypertrophic and anti-fibrotic effects on the heart. Preclinical data, though not detailed in publicly available sources, supported the move into clinical testing for patients with HFpEF.[6] The clinical trials aim to enroll patients with higher PDE9 expression to create a more targeted therapeutic approach.[6]

Troubleshooting Guides

Issue: Discrepancy between preclinical efficacy in animal models of hemoglobinopathies and clinical trial outcomes.

Possible Causes and Solutions:

- **Species-Specific Differences:** The molecular pathways and drug metabolism in mouse models of sickle cell disease and beta-thalassemia may not accurately reflect the complexity of the human disease.

- Recommendation: When designing preclinical studies, consider using multiple, diverse animal models if available. Supplement in vivo data with studies using human cells and tissues to validate the mechanism of action.
- Off-Target Effects: While **Tovinontrine** is a selective PDE9 inhibitor, unforeseen off-target effects in humans could have counteracted the intended therapeutic benefits.
 - Recommendation: Conduct comprehensive in vitro and in silico off-target profiling against a broad panel of receptors, enzymes, and ion channels early in the drug development process.
- Complexity of Human Disease Pathophysiology: The pathophysiology of sickle cell disease and beta-thalassemia in humans is multifaceted, involving inflammation, adhesion, and vascular occlusion. Targeting only the cGMP pathway may be insufficient to produce a clinically meaningful effect.
 - Recommendation: In preclinical stages, evaluate the drug candidate in combination with other existing therapies to explore potential synergistic effects.

Issue: Difficulty in predicting clinical response to **Tovinontrine** in heart failure patients based on preclinical data.

Possible Causes and Solutions:

- Heterogeneity of Heart Failure: Heart failure is a complex syndrome with diverse underlying etiologies and pathophysiological mechanisms. A "one-size-fits-all" approach is often unsuccessful.
 - Recommendation: As is being done in the current clinical trials, enrich the patient population based on biomarkers that indicate higher PDE9 expression.^[6] In preclinical studies, utilize animal models that represent different facets of heart failure (e.g., hypertension-induced, ischemia-reperfusion injury).
- Biomarker Translation: Preclinical biomarkers of efficacy may not directly translate to established clinical endpoints.

- Recommendation: Identify and validate translational biomarkers that are present in both animal models and humans. Correlate changes in these biomarkers with functional outcomes in preclinical studies.

Data Presentation

Table 1: Summary of **Tovinontrine** Clinical Trials in Hematological Disorders

Trial Name	Indication	Phase	Primary Endpoint	Outcome
Ardent	Sickle Cell Disease (SCD)	2b	Annualized rate of vaso-occlusive crises (VOCs)	No significant difference compared to placebo; trial discontinued.[1]
Forte	Beta-Thalassemia	2b	Safety and tolerability; reduction in transfusion burden	No meaningful benefit in transfusion burden or disease-related biomarkers; trial discontinued.[3]

Table 2: Key Preclinical Findings for **Tovinontrine**

Model System	Key Findings	Reference
Beta-Thalassemia Mouse Models	Increased total hemoglobin and red blood cell count.	[7]
In vitro studies	Superior potency and selectivity as a PDE9 inhibitor with minimal brain penetration compared to other PDE9 inhibitors.	[6]

Experimental Protocols

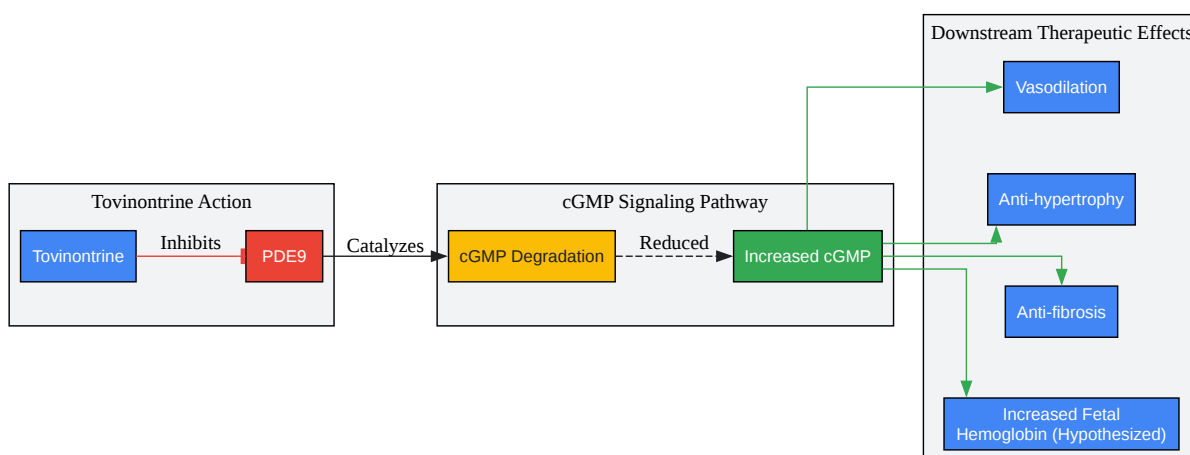
Protocol 1: Assessment of Hematological Parameters in Beta-Thalassemia Mouse Models

- **Animal Model:** Utilize a validated mouse model of beta-thalassemia (e.g., Hbbth3/+ mice).
- **Drug Administration:** Administer **Tovinontrine** or vehicle control orally to the mice daily for a predefined study duration.
- **Blood Collection:** Collect peripheral blood samples from the mice at baseline and at various time points throughout the study.
- **Complete Blood Count (CBC) Analysis:** Analyze the blood samples using an automated hematology analyzer to determine parameters such as total hemoglobin, red blood cell count, hematocrit, and red blood cell indices.
- **Statistical Analysis:** Compare the changes in hematological parameters between the **Tovinontrine**-treated group and the vehicle-treated group using appropriate statistical methods.

Protocol 2: Evaluation of Cardiac Biomarkers in a Preclinical Model of Heart Failure

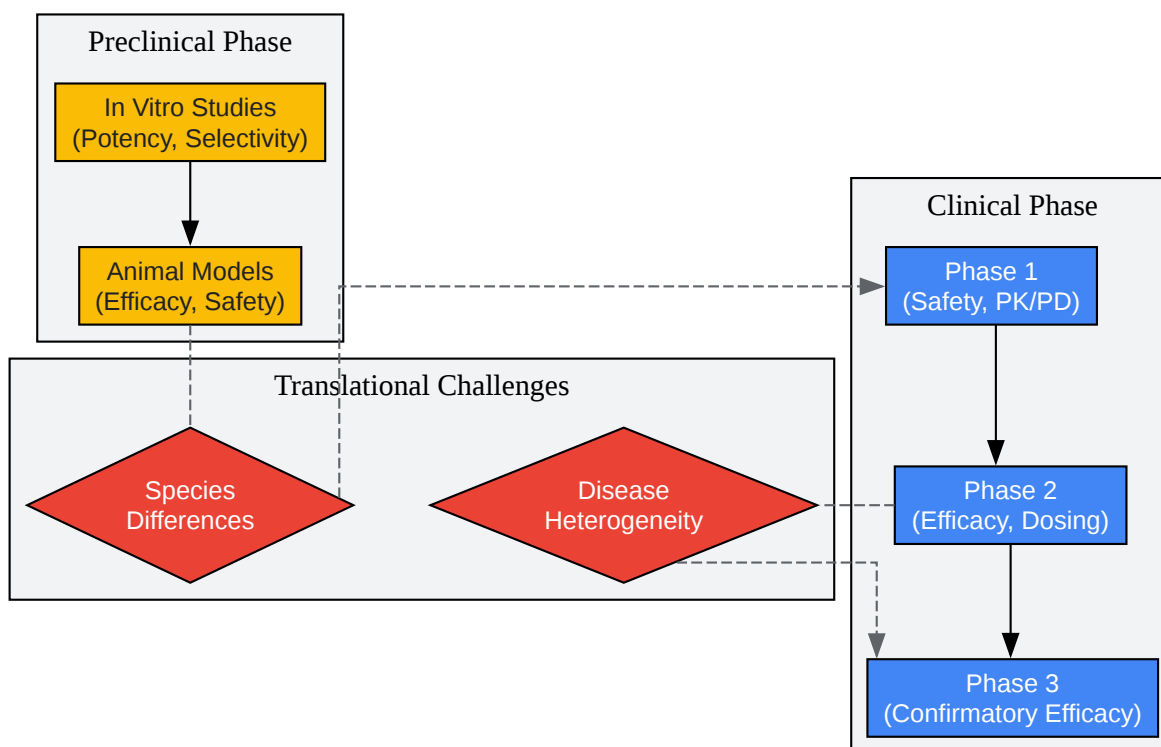
- **Animal Model:** Induce heart failure in a suitable animal model (e.g., transverse aortic constriction in mice to model pressure-overload induced heart failure).
- **Drug Administration:** Treat the animals with **Tovinontrine** or a placebo for a specified period.
- **Sample Collection:** Collect plasma or serum samples at designated time points.
- **Biomarker Analysis:** Measure the levels of cardiac biomarkers such as NT-proBNP using a validated enzyme-linked immunosorbent assay (ELISA) kit.
- **Cardiac Function Assessment:** Perform echocardiography to assess cardiac function, including ejection fraction, fractional shortening, and ventricular dimensions.
- **Data Analysis:** Correlate the changes in biomarker levels with the functional cardiac parameters.

Mandatory Visualizations



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Caption: Mechanism of action of **Tovionontrine**.



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Caption: **Toviontrine** preclinical to clinical translation workflow.

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